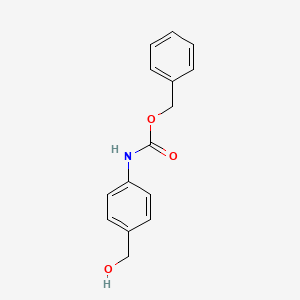

4-(Cbz-Amino)benzyl alcohol

CAS No.:

Cat. No.: VC14414935

Molecular Formula: C15H15NO3

Molecular Weight: 257.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H15NO3 |

|---|---|

| Molecular Weight | 257.28 g/mol |

| IUPAC Name | benzyl N-[4-(hydroxymethyl)phenyl]carbamate |

| Standard InChI | InChI=1S/C15H15NO3/c17-10-12-6-8-14(9-7-12)16-15(18)19-11-13-4-2-1-3-5-13/h1-9,17H,10-11H2,(H,16,18) |

| Standard InChI Key | KZQXJYOZFCIJIQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)CO |

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Nomenclature

4-(Cbz-Amino)benzyl alcohol, systematically named benzyl (4-(hydroxymethyl)phenyl)carbamate, consists of a phenyl ring substituted with a hydroxymethyl (-CHOH) group at the para position. The amine group on the benzyl alcohol is protected by a carbobenzyloxy (Cbz) group, which is a common strategy to prevent unwanted reactions during synthetic processes . The Cbz group is attached via a carbamate linkage (), providing stability under acidic and basic conditions while remaining cleavable by hydrogenolysis .

The compound’s structure is confirmed by spectroscopic methods, including NMR and NMR, which reveal characteristic peaks for the aromatic protons (δ 7.2–7.4 ppm), the hydroxymethyl group (δ 4.5 ppm), and the carbamate carbonyl (δ 155 ppm) .

Physical and Chemical Properties

Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 257.28 g/mol | |

| Purity | 95–98% (commercial grades) | |

| Melting Point | Not reported | – |

| Solubility | Soluble in DMF, DMSO, THF |

The compound’s hydroxymethyl group confers moderate polarity, enabling solubility in polar aprotic solvents but limited solubility in water. The Cbz group enhances stability, allowing storage at frozen temperatures (<0°C) under inert atmospheres .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 4-(Cbz-Amino)benzyl alcohol typically involves the carbobenzylation of 4-aminobenzyl alcohol. A representative procedure includes:

-

Protection of the Amine:

Reaction of 4-aminobenzyl alcohol with benzyl chloroformate () in the presence of a base such as sodium bicarbonate:This step proceeds in anhydrous dichloromethane at 0–5°C, yielding the Cbz-protected product .

-

Purification:

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol, achieving >95% purity .

Alternative Methodologies

Recent advances include enzymatic oxidation using chloroperoxidase from Caldariomyces fumago, which catalyzes the oxidation of related Cbz-amino alcohols to aldehydes, suggesting potential biocatalytic applications. Additionally, microwave-assisted synthesis has been explored to reduce reaction times, though specific data for this compound remain unpublished .

Applications in Organic Synthesis

Amine Protection in Peptide Chemistry

The Cbz group in 4-(Cbz-Amino)benzyl alcohol serves as a temporary protecting group for amines, enabling selective reactions at other sites. For example, in peptide synthesis, it prevents unwanted side reactions during coupling steps. Deprotection is achieved via hydrogenolysis with palladium catalysts or hydrobromic acid in acetic acid .

Intermediate in Heterocyclic Chemistry

This compound is a precursor to heterocycles such as benzoxazoles and quinazolines. For instance, condensation with thioureas under acidic conditions yields 2-aminobenzoxazole derivatives, which are pharmacologically relevant .

Synthesis of β-Amino Acids

In the Beilstein Archives study, 4-(Cbz-Amino)benzyl alcohol was used to synthesize β-amino acids via a multi-step sequence involving silylation, reduction, and deprotection (Scheme 1) . The Cbz group ensured regioselectivity during ketone reduction, highlighting its utility in asymmetric synthesis.

| Supplier | Purity | Packaging | Price (USD) | Delivery Time | Source |

|---|---|---|---|---|---|

| Acrotein | 97% | 0.5 g | $110 | 2 weeks | |

| CymitQuimica | 98% | 1 g | €228 | 3 weeks | |

| Advanced ChemBlocks | 95% | 250 mg | $211 | 1 week |

Notably, Amatek Scientific Co. Ltd. (China) dominates bulk supply, offering competitive pricing for research-scale quantities .

Future Perspectives

Pharmaceutical Applications

The compound’s role in synthesizing tyrosine kinase inhibitors and protease inhibitors warrants exploration. For example, Cbz-protected intermediates are critical in the production of antiretroviral drugs like darunavir .

Green Chemistry Innovations

Biocatalytic routes using engineered enzymes could replace traditional stoichiometric reagents, reducing waste and improving atom economy. Recent work with transaminases and oxidoreductases highlights this potential .

Advanced Materials

Functionalization of 4-(Cbz-Amino)benzyl alcohol with polymerizable groups (e.g., acrylates) may yield novel monomers for stimuli-responsive hydrogels or drug delivery systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume